

Applications of Hepta-4,6-dienal in Flavor and Fragrance Chemistry

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Compound of Interest

Compound Name: *Hepta-4,6-dienal*

Cat. No.: *B15436552*

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A Note on Isomer Specificity: The compound "**Hepta-4,6-dienal**" is not commonly documented in flavor and fragrance literature. The vast majority of scientific and commercial data pertains to its isomer, (2E,4E)-2,4-Heptadienal. This document will focus on the applications of (2E,4E)-2,4-Heptadienal, as it is the relevant isomer in the flavor and fragrance industry.

(2E,4E)-2,4-Heptadienal is a volatile organic compound known for its potent and distinct sensory characteristics. It is found naturally in a variety of cooked and fresh foods, including grilled beef, fish, and olives. In the flavor industry, it is valued for its ability to impart fatty, creamy, and citrus notes. While it possesses a strong aroma, its use in fragrance applications is prohibited by the International Fragrance Association (IFRA) due to insufficient safety data.^[1]
^[2]

Quantitative Data

The following tables summarize key quantitative data related to the use and characteristics of (2E,4E)-2,4-Heptadienal.

Table 1: Sensory Characteristics and Identification

Property	Description
FEMA Number	3164
CAS Number	4313-03-5
Flavor Profile	Sweet, creamy, fatty, with citrus peel notes. [1] [2]
Odor Profile	Fatty, sweet, fruity with citrus/melon and spice notes. [1]
Natural Occurrence	Grilled beef, fish, olives. [1]

Table 2: Recommended Usage Levels in Food (FEMA GRAS)

Food Category	Average Usual Use Level (ppm)	Average Maximum Use Level (ppm)
Baked Goods	-	1.00
Non-alcoholic Beverages	-	-
Source: FEMA GRAS flavoring substances publication. [1]		

Table 3: Estimated Daily Intake

Metric	Value (µ g/capita/day)
Maximised Survey-derived Daily Intakes (MSDI-EU)	2.20
Maximised Survey-derived Daily Intakes (MSDI-USA)	23.00
Source: The Good Scents Company. [1]	

Experimental Protocols

Protocol 1: Sensory Evaluation of (2E,4E)-2,4-Heptadienal in a Model Beverage

Objective: To determine the sensory threshold and flavor contribution of (2E,4E)-2,4-Heptadienal in a citrus-flavored beverage.

Materials:

- (2E,4E)-2,4-Heptadienal (food grade)
- Base citrus beverage (e.g., lemonade or orange-flavored water)
- Ethanol (food grade) for stock solution preparation
- Deionized water
- Sensory evaluation booths with controlled lighting and ventilation[3]
- Glassware for sample preparation and presentation
- Palate cleansers (e.g., unsalted crackers, room temperature water)[3]
- Trained sensory panel (8-12 members)

Methodology:

- Stock Solution Preparation:
 - Prepare a 1% solution of (2E,4E)-2,4-Heptadienal in food-grade ethanol.
 - From this, prepare a series of dilutions in deionized water to create a range of concentrations for sensory testing (e.g., 10 ppm, 1 ppm, 0.1 ppm, 0.01 ppm).
- Sample Preparation:
 - Spike the base citrus beverage with the prepared dilutions of (2E,4E)-2,4-Heptadienal to achieve final concentrations ranging from the expected sub-threshold to a clearly perceivable level.

- Prepare a control sample of the base beverage with no added (2E,4E)-2,4-Heptadienal.
- Code all samples with random three-digit numbers to blind the panelists.[4]
- Sensory Evaluation (Triangle Test):
 - Present each panelist with three samples, two of which are identical and one is the "odd" sample (the one containing (2E,4E)-2,4-Heptadienal).[5]
 - Ask the panelists to identify the odd sample.
 - The lowest concentration at which a statistically significant number of panelists can correctly identify the odd sample is determined as the detection threshold.
- Descriptive Analysis:
 - Once the threshold is determined, present panelists with samples at and above the threshold concentration.
 - Using a standardized scoresheet, ask panelists to rate the intensity of specific flavor attributes (e.g., "fatty," "creamy," "citrus," "green," "waxy").
 - Panelists should also provide qualitative descriptions of the flavor profile.
- Data Analysis:
 - Analyze the triangle test results using statistical tables to determine significance.
 - For the descriptive analysis, calculate the mean intensity ratings for each attribute at each concentration.
 - Compile the qualitative descriptions to create a comprehensive flavor profile.

Protocol 2: Stability Assessment of (2E,4E)-2,4-Heptadienal in a Food Matrix

Objective: To evaluate the stability of (2E,4E)-2,4-Heptadienal in a food product under accelerated storage conditions.

Materials:

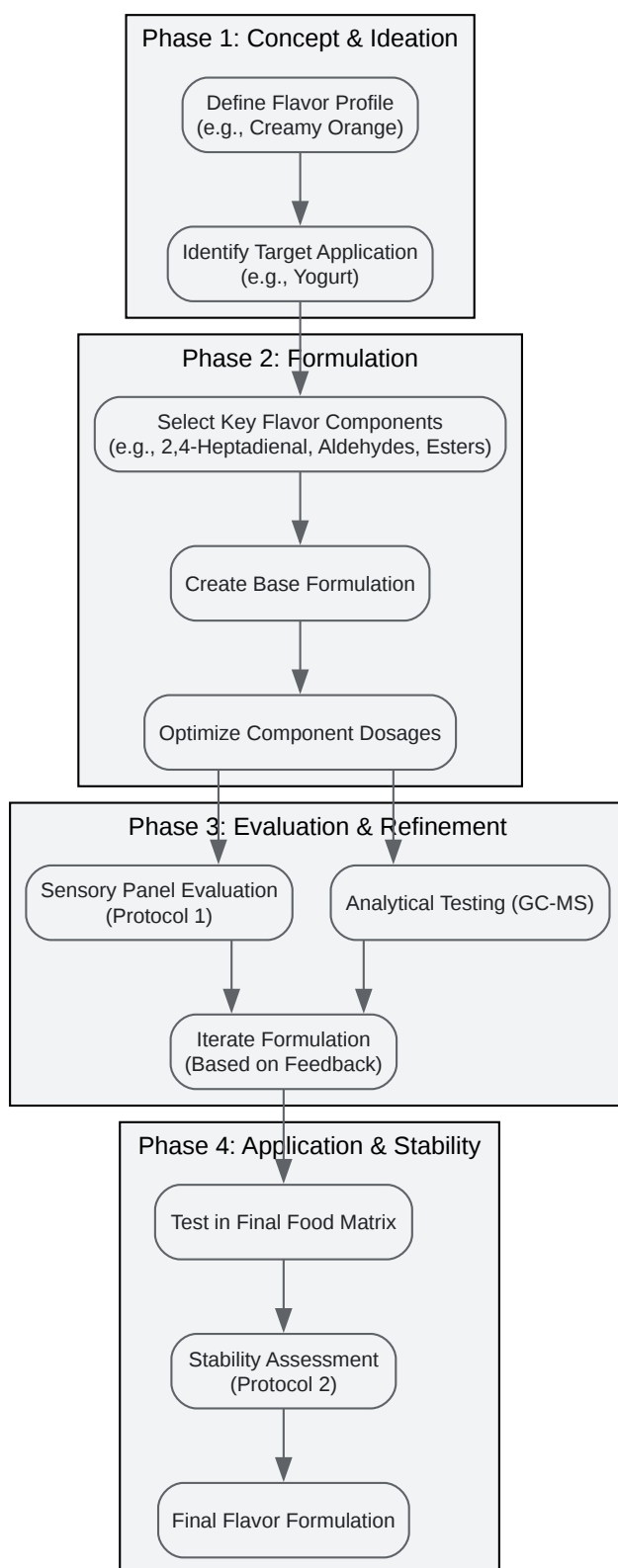
- Food matrix of interest (e.g., UHT milk, clear beverage)
- (2E,4E)-2,4-Heptadienal (food grade)
- Environmental chamber capable of controlling temperature and humidity
- Gas chromatograph-mass spectrometer (GC-MS)
- Solid-phase microextraction (SPME) fibers suitable for volatile compound analysis
- Headspace vials

Methodology:

- Sample Preparation:
 - Spike the food matrix with a known concentration of (2E,4E)-2,4-Heptadienal (e.g., 1 ppm).
 - Package the samples in airtight containers suitable for the intended storage conditions.
 - Prepare a control sample without the added aldehyde.
- Accelerated Storage:
 - Store the samples in an environmental chamber at an elevated temperature (e.g., 40°C) for a specified period (e.g., 4, 8, and 12 weeks).
 - Store a set of control samples at a lower temperature (e.g., 4°C).
- Quantitative Analysis (GC-MS):
 - At each time point, retrieve samples from both storage conditions.
 - Equilibrate the samples to room temperature.
 - Transfer a known volume or weight of the sample into a headspace vial.

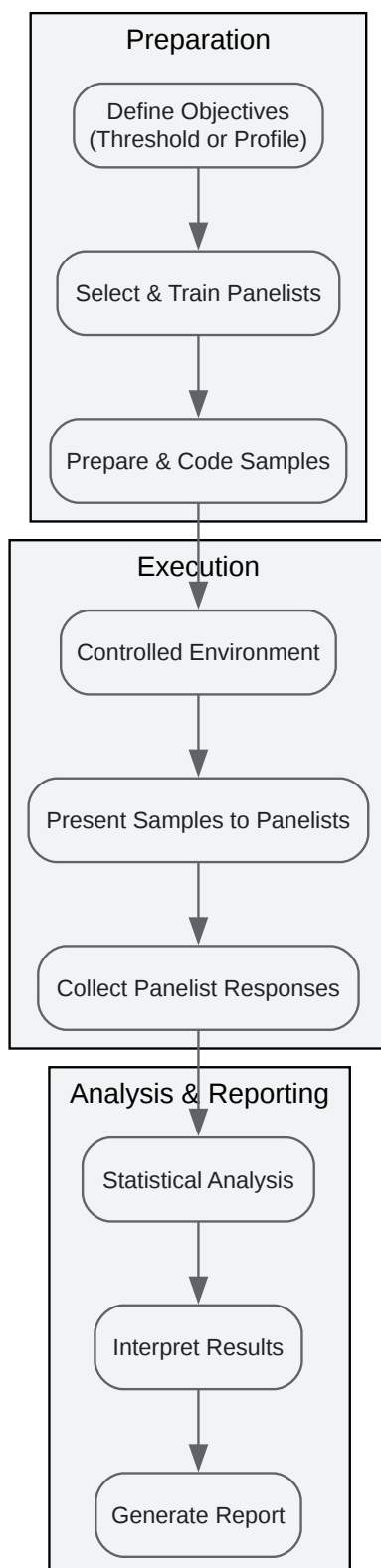
- Perform headspace SPME to extract the volatile compounds.
- Analyze the extracted compounds using GC-MS.
- Quantify the concentration of (2E,4E)-2,4-Heptadienal by comparing the peak area to a standard curve.
- Data Analysis:
 - Plot the concentration of (2E,4E)-2,4-Heptadienal as a function of storage time for both storage conditions.
 - Calculate the degradation rate and half-life of the compound in the food matrix under accelerated conditions.
 - Compare the results to the control samples to determine the impact of temperature on stability.

Visualizations



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Caption: Workflow for developing a flavor formulation incorporating (2E,4E)-2,4-Heptadienal.



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Caption: A generalized workflow for the sensory evaluation of a flavor ingredient.

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